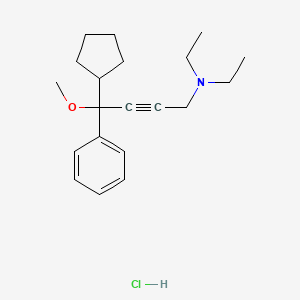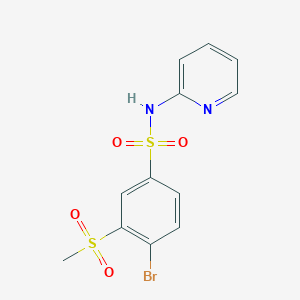
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BAY 43-9006 and Sorafenib, which is a drug that has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The purpose of
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide involves the inhibition of tyrosine kinases that are involved in tumor growth and angiogenesis. Sorafenib targets multiple tyrosine kinases such as VEGFR, PDGFR, and RAF, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By inhibiting these kinases, Sorafenib can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide are mainly related to its anti-tumor effects. Sorafenib has been shown to inhibit the growth and spread of cancer cells in various types of cancer such as renal cell carcinoma and hepatocellular carcinoma. Additionally, Sorafenib has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide is its potential applications in various areas of scientific research. Sorafenib, which is derived from this compound, has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of new drugs that are derived from this compound for the treatment of other types of cancer. Additionally, research can be conducted to investigate the potential applications of this compound in other areas such as cardiovascular disease and inflammation. Furthermore, research can be conducted to improve the solubility of this compound to make it more accessible for use in experiments.
Métodos De Síntesis
The synthesis of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 2-amino-4-bromo-5-methylsulfonylbenzoic acid with pyridine-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified by recrystallization to obtain a white solid compound with a melting point of 229-231°C.
Aplicaciones Científicas De Investigación
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide has been widely used in scientific research due to its potential applications in various areas. One of the main areas of research is cancer treatment. Sorafenib, which is a drug derived from this compound, has been shown to have anti-tumor effects by inhibiting the activity of tyrosine kinases that are involved in tumor growth and angiogenesis. Other areas of research include cardiovascular disease, diabetes, and inflammation.
Propiedades
IUPAC Name |
4-bromo-3-methylsulfonyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S2/c1-20(16,17)11-8-9(5-6-10(11)13)21(18,19)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRNMDMQOAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methylsulfonyl-N-pyridin-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

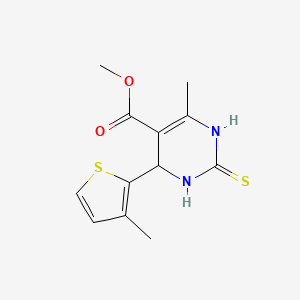
![3-chloro-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5183799.png)
![N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5183805.png)
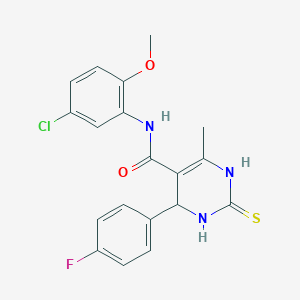
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)
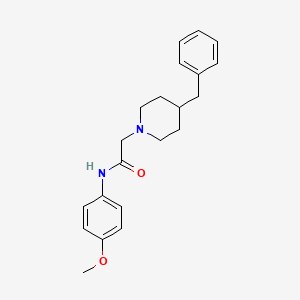
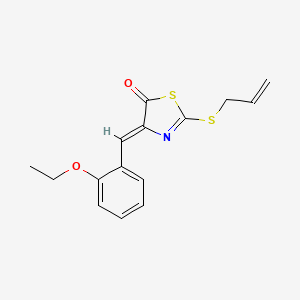
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)

![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)
